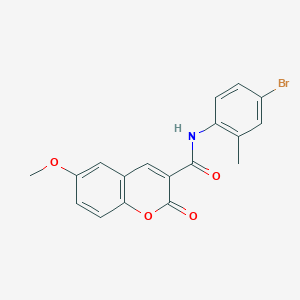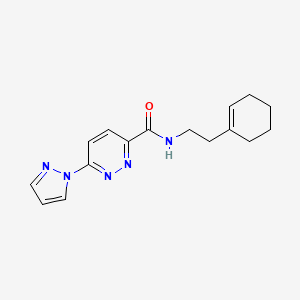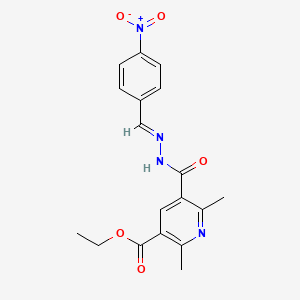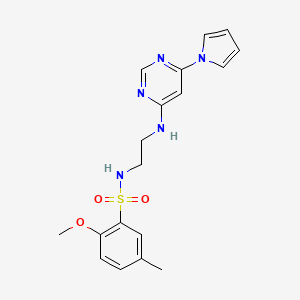
2-(4-(2-bromophenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-bromophenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide, commonly known as BPTES, is a small molecule inhibitor that selectively blocks the activity of glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has gained significant attention in recent years due to its potential therapeutic applications in various types of cancer.
Scientific Research Applications
BPTES has been extensively studied for its potential therapeutic applications in various types of cancer. Glutaminase is overexpressed in many cancer cells, and its inhibition by BPTES can lead to a reduction in cell proliferation and tumor growth. BPTES has been shown to be effective in preclinical studies of several types of cancer, including breast, lung, and pancreatic cancer.
Mechanism of Action
BPTES selectively binds to the active site of glutaminase, preventing the enzyme from catalyzing the conversion of glutamine to glutamate. Glutamine is an important nutrient for cancer cells, and its inhibition by BPTES can lead to a reduction in energy production and cell proliferation. BPTES has been shown to be a potent inhibitor of glutaminase, with a Ki value in the low micromolar range.
Biochemical and Physiological Effects:
BPTES has been shown to have a range of biochemical and physiological effects in cancer cells. Inhibition of glutaminase by BPTES leads to a reduction in the levels of glutamate, which can affect the function of the central nervous system. BPTES has also been shown to induce autophagy, a process by which cells degrade and recycle their own components. This effect may contribute to the anti-tumor activity of BPTES.
Advantages and Limitations for Lab Experiments
BPTES has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Its selectivity for glutaminase makes it a useful tool for studying the role of this enzyme in cancer cells. However, BPTES also has some limitations. Its potency can vary depending on the cell line or tissue type being studied, and its effects on other metabolic pathways are not well understood.
Future Directions
There are several future directions for research on BPTES. One area of interest is the development of more potent and selective inhibitors of glutaminase. Another area of research is the identification of biomarkers that can predict the response of cancer cells to BPTES. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of BPTES in humans.
Synthesis Methods
The synthesis of BPTES involves the reaction of 4-(2-bromophenylsulfonamido)aniline with 2,2,2-trifluoroethanol in the presence of a base catalyst. The resulting product is then acetylated with acetic anhydride to yield BPTES. The synthesis of BPTES is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
properties
IUPAC Name |
2-[4-[(2-bromophenyl)sulfonylamino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrF3N2O3S/c17-13-3-1-2-4-14(13)26(24,25)22-12-7-5-11(6-8-12)9-15(23)21-10-16(18,19)20/h1-8,22H,9-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFJJNHHGDDFMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-2,3-dihydroquinoline-5-carboxylic acid](/img/structure/B2900350.png)
![N-[1-(2-Hydroxy-2-methylpropyl)azetidin-3-yl]but-2-ynamide](/img/structure/B2900351.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2900354.png)

![3-[(5-Bromothiophen-2-yl)sulfonylamino]butanoic acid](/img/structure/B2900357.png)


![3-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide](/img/structure/B2900362.png)
![N-{2-[benzyl(methyl)amino]-3,3,3-trifluoropropyl}prop-2-enamide](/img/structure/B2900364.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2900365.png)

![3-(furan-2-yl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2900370.png)
